molecular formula C16H37F2N B1337805 Tetrabutylammonium bifluoride CAS No. 23868-34-0

Tetrabutylammonium bifluoride

Cat. No. B1337805
CAS RN: 23868-34-0
M. Wt: 281.47 g/mol
InChI Key: ZHBDKVWQJKYIFF-UHFFFAOYSA-M
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Description

Tetrabutylammonium Bifluoride Description

Tetrabutylammonium bifluoride is a chemical compound that serves as an activating agent in various chemical reactions. It is known for its mild and scalable properties, making it a suitable choice for copper-catalyzed vinylsilane cross-coupling reactions . The compound

Scientific Research Applications

1. Nucleophilic Fluorination

Tetrabutylammonium bifluoride (TBABF) is used in nucleophilic fluorination reactions. It has been found effective for the fluorination of triflates, providing excellent yields and minimal side product formation, especially with primary and secondary hydroxyl groups (Kim et al., 2008).

2. Cross-Coupling Reactions

TBABF serves as an efficient activating agent in copper-catalyzed vinylsilane cross-coupling reactions. Its properties as a mild, affordable, and scalable activating agent make it valuable in such processes (Cornelissen et al., 2017).

3. Ring Opening of Sugar-derived Epoxides

A reagent mixture of TBABF and potassium bifluoride (KHF2) is effective for ring-opening reactions of sugar-derived epoxides, yielding fluorinated carbohydrate products in high yields and short reaction times (Nan et al., 2017).

4. Introduction of Fluorine into Carbohydrates

TBABF is used for regioselective introduction of a fluorine atom into carbohydrates, demonstrating tolerance to various functional groups under certain conditions (Akiyama et al., 2006).

5. As a Fluorinating Agent

TBABF has been prepared as a nucleophilic fluorinating agent and has shown utility in various synthetic applications, offering improved selectivity, reactivity, and shelf-stability (Gingras et al., 2006).

6. Halofluorination Reactions

TBABF is utilized in halofluorination reactions of alkenes, showing stereospecificity and Markovnikov-type regioselectivity. This process provides a method to obtain anti-addition products efficiently (Camps et al., 1989).

7. Synthesis of 1H-Tetrazoles

In the synthesis of 5-substituted 1H-tetrazoles, TBABF acts as an efficient catalyst, facilitating the [3 + 2] cycloaddition reaction of organic nitriles with trimethylsilyl azide in solventless conditions (Amantini et al., 2004).

Future Directions

TBAF has been recently applied to the fluorination of halides, nitroaromatics, and as an oligomerization reagent . This suggests that TBAF could have a wide range of applications in the future.

properties

IUPAC Name

tetrabutylazanium;fluoride;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBDKVWQJKYIFF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.F.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447386
Record name Tetrabutylammonium bifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium bifluoride

CAS RN

23868-34-0
Record name Tetrabutylammonium bifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium Bifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
F Camps, E Chamorro, V Gasol… - The Journal of Organic …, 1989 - ACS Publications
The halofluorination reaction of a variety of alkenes by using tetrabutylammonium bifluoride (TBABF) in the presence of IV-halosuccinimide is described. This process occurs …
Number of citations: 73 0-pubs-acs-org.brum.beds.ac.uk
GKS Prakash, F Pertusati - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
… Preparative Methods: Landini has developed an efficient method for the preparation of anhydrous tetrabutylammonium bifluoride that provides the product free of chloride impurities. A …
DP Cox, J Terpinski… - The Journal of Organic …, 1984 - ACS Publications
… They found that on heating the salt at 77 C, decomposition to tetrabutylammonium bifluoride, tributylamine, and 1-butene occurred. However, when the salt was warmed at 40 C under …
Number of citations: 346 0-pubs-acs-org.brum.beds.ac.uk
KY Kim, BC Kim, HB Lee, H Shin - The Journal of Organic …, 2008 - europepmc.org
Careful examination of nucleophilicity, basicity, and leaving group ability led us to discover the nucleophilic fluorination of triflates by weakly basic tetrabutylammonium bifluoride, which …
Number of citations: 65 europepmc.org
A Talko, M Barbasiewicz - ACS Sustainable Chemistry & …, 2018 - ACS Publications
Nucleophilic fluorination of sulfonyl chlorides, acyl chlorides, and alkyl sulfonates with saturated aqueous solution of potassium bifluoride (KHF 2 ) was studied under liquid–liquid two-…
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
J Fan, Y Liu, Z Zhang, A Wang, L Li… - ChemElectroChem, 2017 - Wiley Online Library
… 77 C for 15 min, decomposition to tetrabutylammonium bifluoride, tributylamine and 1-butene … of water and ∼10 % of tetrabutylammonium bifluoride. Therefore, the commercial TBAF ⋅ …
H Sun, SG DiMagno - Fluorination, 2020 - Springer
Fluorinated alkyl substituents appear widely in medicinal and pharmaceutical chemistry [1–7], and [18F]-fluorinated ethyl or propyl tags are increasingly common tools radiochemists …
A Huang, HQ Li, W Massefski, E Saiah - Synlett, 2009 - thieme-connect.com
… We wish to report herein the discovery that α,α-bistrifluoromethylated amines can be obtained in moderate to good yields in the presence of tetrabutylammonium bifluoride (TBABF). …
L Li, J Hu - Fluorination, 2020 - Springer
Fluorinated alkyl substituents appear widely in medicinal and pharmaceutical chemistry [1–7], and [18F]-fluorinated ethyl or propyl tags are increasingly common tools radiochemists …
Y Akiyama, C Hiramatsu, T Fukuhara, S Hara - Journal of fluorine chemistry, 2006 - Elsevier
… Recently, we found that tetrabutylammonium bifluoride (TBABF)-KHF 2 shows good regioselectivity in ring-opening fluorination of terminal epoxides [9]. We also found that application of …

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